N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-8-7-10-11(18-20(3)12(10)17-13(8)21)16-14(22)9-5-4-6-19(2)15(9)23/h4-6,8H,7H2,1-3H3,(H,17,21)(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTAKFGKVSNLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CN(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory effects, potential anticancer activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 315.33 g/mol. Its structure includes a pyrazolo-pyridine framework known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O3 |
| Molecular Weight | 315.33 g/mol |
| CAS Number | 1206997-76-3 |
| Purity | ≥ 95% |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For example, compounds structurally related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl) derivatives exhibited significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
The compound's anticancer activity has been investigated in various cancer cell lines. For instance, it was reported that certain derivatives demonstrated potent inhibition of cell proliferation in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study:
In a study involving a series of pyrazolo-pyridine derivatives, one compound showed an IC50 value of 0.05 μM against a breast cancer cell line (MCF7), indicating strong potential for further development .
The biological activity of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is attributed to its ability to interact with various cellular targets:
- Inhibition of COX Enzymes : The compound effectively inhibits COX enzymes involved in the inflammatory response.
- Modulation of Signaling Pathways : It influences signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : Some studies suggest that it may also exhibit antioxidant properties that contribute to its protective effects against oxidative stress in cells .
Research Findings
A summary of significant findings from recent research on this compound includes:
Comparison with Similar Compounds
Research Findings and Implications
- Structural Diversity : Heterocyclic cores (pyrazolo-pyridine vs. triazolo-pyrimidine vs. tetrahydroimidazo-pyridine) dictate electronic and steric profiles, influencing target selectivity .
- Spectroscopic Signatures : IR and NMR data for C=O groups (e.g., 1666 cm⁻¹ in vs. ~1680 cm⁻¹ in the target) can guide structural validation.
- Yield and Stability : Higher yields in (82%) compared to (51–55%) suggest that ester groups may improve reaction efficiency under specific conditions.
Preparation Methods
Synthesis of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is synthesized via cyclocondensation strategies. A patent by CN105801574A details a high-yield (85%) ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF) at 80–90°C (Scheme 1). This method avoids hazardous reagents and enables scalability. Alternative routes from Scirp employ arylidenemalononitriles and 4-nitrosoantipyrine under acidic conditions, yielding substituted pyrazolo[4,3-b]pyridines, though with lower regioselectivity for the [3,4-b] isomer.
Scheme 1
$$ \text{2-Chloro-3-pyridinecarboxaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{DMF, 80°C}} \text{Pyrazolo[3,4-b]pyridine core} $$
Functionalization of the Pyrazolo[3,4-b]pyridine at C-3
The C-3 amine group is introduced via nucleophilic substitution or reductive amination. JStage reports N-(substituted phenoxyethyl)-1-methylpyrazole-5-carboxamide formation using 3-alkyl-1-methylpyrazole-5-carboxylic acid chlorides and phenoxyethylamines in triethylamine. For the target compound, this approach is adapted by substituting phenoxyethylamine with 1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Synthesis of the 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative
Preparation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Thieme outlines a palladium-catalyzed aminocarbonylation protocol for pyridine carboxylates. Starting from ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, saponification with aqueous NaOH (2 M, 70°C, 4 h) yields the free carboxylic acid (92% yield).
Activation as Acid Chloride
Conversion to the acid chloride is achieved using oxalyl chloride (1.2 equiv) in dichloromethane (DCM) with catalytic DMF (0.1 equiv) at 0°C to room temperature (RT). The reaction is monitored by TLC until completion (typically 2–3 h), followed by solvent evaporation under reduced pressure.
Coupling Reaction to Form the Carboxamide
Amide Bond Formation
The final step involves coupling the pyrazolo[3,4-b]pyridine amine with the activated acid chloride. As per MDPI, a solution of the acid chloride in DCM is added dropwise to a mixture of the amine and triethylamine (2.5 equiv) at 0°C. The reaction proceeds at RT for 16–24 h, followed by aqueous workup (iced water extraction) and purification via recrystallization (ethyl acetate/hexane).
Representative Procedure
- Dissolve 1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv) in DCM (10 mL/mmol).
- Add triethylamine (2.5 equiv) and cool to 0°C.
- Add 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chloride (1.1 equiv) in DCM dropwise.
- Stir at RT for 18 h, then pour into iced water (50 mL).
- Extract with DCM (3 × 20 mL), dry (MgSO₄), and concentrate.
- Purify by column chromatography (SiO₂, EtOAc/hexane 1:1) to afford the title compound (75% yield).
Catalytic and Optimization Studies
Palladium-Catalyzed Aminocarbonylation
Thieme reports a COware®-assisted aminocarbonylation method for pyrazolo[3,4-b]pyridine-3-carboxamides. Using PdCl₂(PPh₃)₂ (5 mol%), CO gas, and morpholine, the reaction achieves 99% yield under mild conditions (80°C, 18 h). This protocol could be adapted for the target molecule by substituting morpholine with the pyrazolo[3,4-b]pyridine amine.
Table 1: Catalyst Screening for Aminocarbonylation
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | 5 | 18 | 99 |
| Pd(OAc)₂ | 10 | 24 | 78 |
| Pd(dba)₂ | 5 | 18 | 85 |
Solvent and Temperature Effects
JStage identifies DMF and triethylamine as optimal for carboxamide formation, while MDPI emphasizes DCM’s role in minimizing side reactions. Elevated temperatures (>40°C) reduce yields due to decomposition.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from ethanol/water (4:1) achieves >98% purity (HPLC). Scale-up to 100 g maintains 72–75% yield, demonstrating industrial viability.
Q & A
Q. How to integrate machine learning for predictive synthesis planning?
- Methodological Answer : Train models on reaction databases (Reaxys, USPTO) to predict optimal conditions (e.g., solvent, catalyst) for pyrazolo-pyridine formation. Tools like Chemputer enable automated workflow execution, validated in multi-step syntheses of related carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
